![molecular formula C10H15N5O2 B4136114 6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine CAS No. 450345-73-0](/img/structure/B4136114.png)
6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine
Overview
Description
6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine, also known as MNPA, is a chemical compound that has been the subject of scientific research in recent years. MNPA is a pyrimidine derivative that has demonstrated potential for use in various fields including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of 6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine has been shown to exhibit a range of biochemical and physiological effects. In animal models, 6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine has been shown to reduce seizure activity, decrease pain sensitivity, and reduce inflammation. 6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine is also relatively inexpensive compared to other similar compounds. However, 6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. 6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine also has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine. One potential area of research is the development of 6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine derivatives with improved solubility and stability. Another area of research is the investigation of 6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine's potential as an insecticide, as it has demonstrated promising activity against various pests. 6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine's potential as a therapeutic agent for the treatment of neurodegenerative disorders is also an area of ongoing research. Additionally, further investigation into the mechanism of action of 6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine could provide insights into its potential therapeutic applications.
Scientific Research Applications
6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties in animal models. In addition, 6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 6-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine has also been studied for its potential use as an insecticide, as it has demonstrated insecticidal activity against various pests.
properties
IUPAC Name |
6-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-7-2-4-14(5-3-7)10-8(15(16)17)9(11)12-6-13-10/h6-7H,2-5H2,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFPYHSJIIMHCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301221816 | |
Record name | 6-(4-Methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine | |
CAS RN |
450345-73-0 | |
Record name | 6-(4-Methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=450345-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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